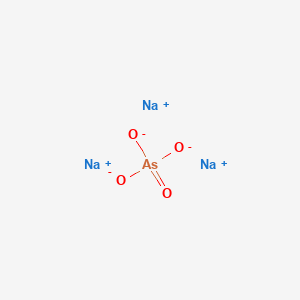
Cobalt hydroxide oxide
Descripción general
Descripción
Cobalt hydroxide oxide, also known as cobalt oxyhydroxide, is a compound with the chemical formula CoOOH. It is an important material in various technological applications due to its unique electrochemical properties. This compound is often used in energy storage devices, catalysis, and as a precursor for other cobalt-based materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cobalt hydroxide oxide can be synthesized through several methods, including chemical precipitation, hydrothermal synthesis, and electrochemical deposition. One common method involves the oxidation of cobalt hydroxide (Co(OH)₂) in an alkaline medium. The reaction typically occurs at temperatures ranging from 50 to 90°C, and the transformation process is influenced by the OH⁻:Co²⁺ ratio and aging time .
Industrial Production Methods: In industrial settings, this compound is often produced through controlled oxidation processes. The starting material, cobalt hydroxide, is subjected to oxidation using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions, including temperature, pH, and concentration of the oxidizing agent, are carefully controlled to obtain the desired product with specific properties .
Análisis De Reacciones Químicas
Types of Reactions: Cobalt hydroxide oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Co(OH)₂ + H₂O₂ → CoOOH + H₂O
Reduction: CoOOH + H₂ → Co(OH)₂ + H₂O
Aplicaciones Científicas De Investigación
Cobalt hydroxide oxide has a wide range of applications in scientific research:
Chemistry:
- Used as a catalyst in the oxygen evolution reaction (OER), which is a crucial step in water splitting for hydrogen production .
- Employed in the synthesis of other cobalt-based materials and compounds .
Biology and Medicine:
- Investigated for its potential use in biomedical applications, including as a contrast agent in magnetic resonance imaging (MRI) and as a component in drug delivery systems .
Industry:
Mecanismo De Acción
The mechanism of action of cobalt hydroxide oxide in various applications is primarily based on its redox properties. In electrochemical reactions, this compound can undergo reversible oxidation and reduction, making it an effective catalyst. For example, in the oxygen evolution reaction, this compound facilitates the formation of oxygen gas from water by providing active sites for the reaction to occur .
Comparación Con Compuestos Similares
Cobalt hydroxide oxide can be compared with other cobalt-based compounds such as cobalt hydroxide (Co(OH)₂), cobalt oxide (Co₃O₄), and cobalt carbonate (CoCO₃):
Cobalt Hydroxide (Co(OH)₂): Unlike this compound, cobalt hydroxide is less stable and more prone to oxidation.
Cobalt Oxide (Co₃O₄): Cobalt oxide is another important cobalt-based material with applications in catalysis and energy storage.
Cobalt Carbonate (CoCO₃): Cobalt carbonate is used in similar applications but has different chemical properties and reactivity.
This compound stands out due to its unique combination of electrochemical properties, making it particularly suitable for applications in energy storage and catalysis.
Propiedades
IUPAC Name |
hydroxy(oxo)cobalt | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.H2O.O/h;1H2;/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHSXQSAISCVNN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Co]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoHO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065171 | |
| Record name | Cobalt hydroxide oxide (Co(OH)O) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.940 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12016-80-7 | |
| Record name | Cobalt oxyhydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12016-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HCoO2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012016807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt hydroxide oxide (Co(OH)O) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt hydroxide oxide (Co(OH)O) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cobalt hydroxide oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-2-methylbenzo[b]thiophene](/img/structure/B82513.png)











